molecular formula C13H19ClN4O B3165701 N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide CAS No. 902836-65-1

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide

Cat. No.: B3165701
CAS No.: 902836-65-1
M. Wt: 282.77 g/mol
InChI Key: SFEPAYLNRZVCMW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide (CAS: 902836-65-1) is a nicotinamide derivative with a molecular formula of C₁₃H₁₈N₄O and a molecular weight of 246.31 g/mol . It is characterized by a pyridine ring substituted with a piperazine group at the 2-position and a cyclopropylamide moiety at the N-position. This compound is primarily utilized as a medical intermediate in organic synthesis, particularly in pharmaceutical research targeting receptor modulation and degradation pathways . It is typically stored under inert conditions at room temperature and is available in purities ≥95% .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

902836-65-1

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

N-cyclopropyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H18N4O.ClH/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17;/h1-2,5,10,14H,3-4,6-9H2,(H,16,18);1H

InChI Key

SFEPAYLNRZVCMW-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide typically involves the reaction of nicotinic acid derivatives with cyclopropylamine and piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Purity References
This compound 902836-65-1 C₁₃H₁₈N₄O 246.31 Piperazine, cyclopropylamide, pyridine Medical intermediate for receptor-targeted drugs ≥95%
N-Cyclopropyl-2-(4-piperidinyloxy)acetamide hydrochloride N/A C₁₀H₁₈ClN₂O₂ 241.72 Piperidine, cyclopropylamide, ether linkage Organic synthesis intermediate 96%
N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(piperazin-1-yl)nicotinamide N/A C₃₀H₃₄ClN₇O₃ 584.09 Piperazine, dioxopiperidinyl, isoindolinyl PROTAC-based androgen receptor degradation N/A
N-cyclopropyl-2-(1H-indol-1-yl)acetamide Y043-2713 C₁₃H₁₄N₂O 214.26 Indole, cyclopropylamide Research compound (biological activity studies) N/A
6-(Trifluoromethyl)nicotinamide N/A C₇H₅F₃N₂O 190.12 Trifluoromethyl, nicotinamide Pharmaceutical intermediate (enzyme inhibition) N/A

Key Observations :

Structural Complexity :

  • The PROTAC-linked derivative (584.09 g/mol) in integrates a dioxopiperidinyl-isoindolinyl system, enabling targeted protein degradation, a mechanism absent in the simpler this compound .
  • N-cyclopropyl-2-(1H-indol-1-yl)acetamide (214.26 g/mol) replaces the piperazine group with an indole ring, reducing hydrogen-bonding capacity (logP = 2.12 vs. unmeasured for the parent compound) and altering solubility profiles .

Functional Group Impact :

  • The trifluoromethyl substituent in 6-(Trifluoromethyl)nicotinamide enhances metabolic stability and lipophilicity compared to the piperazine-cyclopropylamide system .
  • Hydrochloride salts (e.g., N-Cyclopropyl-2-(1-piperazinyl)nicotinamide hydrochloride) exhibit improved crystallinity and handling stability, with a molecular weight increase of ~36.46 g/mol due to the Cl⁻ counterion .

Synthetic Utility :

  • Derivatives like N-Cyclopropyl-2-(4-piperidinyloxy)acetamide hydrochloride (CAS: H51957) are used in scaled organic synthesis (up to kg quantities), whereas the parent compound is typically employed in smaller-scale medicinal chemistry workflows .

Data Tables

Physicochemical Properties :

Property This compound N-Cyclopropyl-2-(1H-indol-1-yl)acetamide
Molecular Weight (g/mol) 246.31 214.26
logP Not reported 2.12
Hydrogen Bond Acceptors 4 2
Polar Surface Area (Ų) Not reported 26.61

Biological Activity

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and insights from recent research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a piperazine moiety attached to a nicotinamide backbone. The chemical structure can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other piperazine derivatives .
  • Induction of Apoptosis : The compound has been shown to elevate intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
  • Cell Membrane Integrity : It disrupts cell membrane integrity, which is crucial for inducing cell death in malignant cells .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. Table 1 summarizes the findings from these studies:

Cell Line IC50 (µM) Mechanism
HepG20.51 ± 0.09Induction of ROS and apoptosis
SMMC-77211.39 ± 0.13Mitochondrial membrane potential disruption
Hep3B0.73 ± 0.08Cell membrane integrity loss

These results indicate that the compound exhibits potent anticancer activity, particularly against hepatocellular carcinoma cell lines.

Case Studies and Research Findings

A comprehensive review of recent literature highlights several key studies involving this compound:

  • In Vitro Studies : A study published in Molecules reported that compounds similar to this compound inhibited PARP1 activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX in MCF-7 breast cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities between this compound and various protein targets involved in cancer pathways, reinforcing its potential as a therapeutic agent .
  • Comparative Efficacy : When compared to established drugs like Olaparib, this compound showed comparable or superior efficacy in inducing apoptosis in specific cancer cell lines, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide, and how are intermediates purified?

  • Methodology : The synthesis typically involves coupling cyclopropylamine with nicotinamide derivatives via nucleophilic substitution or amidation reactions. For example, piperazine-containing analogs are synthesized by reacting pre-functionalized pyridine intermediates with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification is achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Purity is verified via HPLC (C18 column, UV detection at 254 nm) and NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Structural Elucidation : 1H^1H-NMR and 13C^{13}C-NMR in DMSO-d6d_6 or CDCl3_3 to confirm cyclopropyl and piperazinyl moieties .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+^+: 289.1) .
  • HPLC/GC : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water with 0.1% TFA) for purity assessment (>95%) .

Q. What storage conditions are critical for maintaining compound stability?

  • Methodology : The compound should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropyl group or oxidation of the piperazine ring. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving cyclopropane rings?

  • Methodology :

  • Solvent Selection : Use non-polar solvents (e.g., toluene) for cyclopropanation to minimize side reactions.
  • Catalysis : Employ palladium or copper catalysts for regioselective coupling of cyclopropylamine to nicotinamide cores .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal stability of intermediates .
  • Yield Data :
StepReactionYield (%)
1Cyclopropane ring formation65–75
2Piperazine coupling80–90

Q. How should discrepancies between computational predictions and experimental pharmacological data be resolved?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial gyrase). Cross-validate with experimental IC50_{50} values from enzyme inhibition assays .
  • Data Contradictions : If computational models suggest high affinity but in vitro assays show weak activity, assess compound solubility (via shake-flask method) or membrane permeability (Caco-2 cell assays) to identify bioavailability issues .

Q. What strategies address low reproducibility in spectroscopic data during structural elucidation?

  • Methodology :

  • Deuterated Solvent Consistency : Ensure consistent use of DMSO-d6d_6 for NMR to avoid solvent-induced shifts .
  • Cross-Lab Validation : Share samples with collaborating labs to confirm 1H^1H-NMR peak assignments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodology :

  • Buffer Optimization : Test solubility in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers. Use UV-Vis spectroscopy to quantify solubility (λ~270 nm).
  • Surfactant Addition : Include 0.1% Tween-80 to enhance solubility if aggregation is observed via dynamic light scattering (DLS) .

Application-Focused Questions

Q. What in vitro models are suitable for evaluating the compound’s antibacterial activity?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .
  • Mechanistic Studies : Perform DNA gyrase inhibition assays to confirm target engagement .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Waste Disposal : Incinerate waste at >800°C to prevent environmental release of piperazine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide
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N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide

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